6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
CAS No.: 916257-51-7
Cat. No.: VC2824786
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine - 916257-51-7](/images/structure/VC2824786.png)
Specification
CAS No. | 916257-51-7 |
---|---|
Molecular Formula | C9H8ClN3 |
Molecular Weight | 193.63 g/mol |
IUPAC Name | 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine |
Standard InChI | InChI=1S/C9H8ClN3/c10-8-3-4-9-11-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2 |
Standard InChI Key | PFQMJRKWCHXJAX-UHFFFAOYSA-N |
SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)Cl |
Canonical SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)Cl |
Introduction
Chemical Structure and Basic Properties
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine consists of a fused bicyclic structure containing an imidazo ring fused to a pyridazine ring. The compound features a chlorine atom at position 6 of the pyridazine ring and a cyclopropyl group at position 2. This structural arrangement contributes to its unique chemical and biological properties.
Molecular Identity
The molecular structure of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine can be derived from understanding similar compounds in this class. Notably, it belongs to the same family as 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine but lacks the bromine substituent at position 8 . The molecular formula would be C₉H₈ClN₃, representing a relatively small molecule with a heterocyclic core.
Structural Features
The imidazo[1,2-b]pyridazine scaffold forms the core of this compound, which is a heterocyclic system known for its importance in medicinal chemistry. The presence of the chlorine atom at position 6 likely enhances the compound's lipophilicity, potentially influencing its membrane permeability and interaction with biological targets . The cyclopropyl group at position 2 contributes to the compound's unique reactivity patterns and can significantly affect its biological activity profile.
Physicochemical Properties
Based on analysis of similar compounds, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine likely exhibits moderate to high lipophilicity due to the presence of the chlorine substituent . The compound would be expected to have limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and DMSO. These properties would influence its formulation for biological testing and potential pharmaceutical applications.
Synthesis Methods and Chemical Reactivity
Understanding the synthetic routes to 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine provides insights into its accessibility for research and potential large-scale production.
Synthetic Approaches
The synthesis of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine likely follows similar routes to those used for related compounds in this class. One possible approach involves the cyclization of appropriately substituted precursors, such as 3-amino-6-chloropyridazine with cyclopropylglyoxal or related compounds . This cyclization typically occurs under specific conditions, often requiring acidic or basic catalysts.
Another potential synthetic route may involve halogenation of a pre-formed 2-cyclopropylimidazo[1,2-b]pyridazine scaffold to introduce the chlorine atom at position 6. Such transformations typically employ chlorinating agents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).
Chemical Reactivity
The reactivity of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine is largely determined by its functional groups and heterocyclic nature. The compound is expected to exhibit the following reactivity patterns:
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Nucleophilic aromatic substitution reactions at the 6-position, where the chlorine atom serves as a leaving group
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Cyclopropyl ring-opening reactions under specific conditions
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Electrophilic substitution reactions at reactive positions of the heterocyclic system
These reactivity patterns make 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine a versatile intermediate for further chemical modifications, potentially leading to diverse derivatives with varied biological properties .
Pathogen Category | Potential Activity | Structural Contribution |
---|---|---|
Gram-positive bacteria | Moderate | Halogen at 6-position |
Gram-negative bacteria | Low to moderate | Limited penetration of outer membrane |
Fungi | Unknown | Requires experimental verification |
The presence of the chlorine atom at position 6 may enhance the compound's ability to interact with bacterial cell components, potentially contributing to antimicrobial activity. Similarly, the cyclopropyl group at position 2 could influence the compound's interaction with cancer-related targets, possibly contributing to anticancer effects .
Applications in Drug Discovery and Development
The potential applications of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine in drug discovery and development span multiple therapeutic areas.
Imaging Applications
Based on research with similar compounds, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine might have potential applications in imaging, particularly for amyloid plaques. Imidazo[1,2-b]pyridazine derivatives have been explored as positron emission tomography (PET) radiotracers for imaging Aβ plaques . If 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine demonstrates suitable binding affinity and pharmacokinetic properties, it could potentially be developed as an imaging agent for neurodegenerative diseases.
Synthetic Building Block
Beyond its direct biological applications, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine may serve as a useful synthetic building block for the creation of more complex molecules. The reactivity of the chlorine substituent allows for diverse functionalization reactions, potentially leading to libraries of compounds for biological screening .
Comparison with Structural Analogues
Understanding how 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine compares to structural analogues provides context for its properties and potential applications.
Comparison with Halogenated Analogues
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a closely related compound that contains an additional bromine atom at position 8. This additional halogen likely increases lipophilicity and may influence the compound's biological activity profile. The absence of the 8-bromo substituent in 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine might result in different pharmacokinetic properties and target interactions .
Comparison with Carboxylic Acid Derivatives
2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid represents another structural analogue, where the 6-chloro substituent is replaced by a carboxylic acid group. The carboxylic acid functionality confers distinct chemical properties, including increased hydrophilicity and the ability to participate in hydrogen bonding interactions. These differences likely result in significantly different biological activity profiles between the compounds.
Table 2: Comparison of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine with Structural Analogues
Structure-Property Relationships
The structural variations among these analogues highlight important structure-property relationships within the imidazo[1,2-b]pyridazine family. The nature and position of substituents significantly influence physicochemical properties, affecting parameters such as solubility, membrane permeability, and metabolic stability. These properties, in turn, influence the compounds' biological activities and potential applications .
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